2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS No.: 2034372-27-3
Cat. No.: VC4140365
Molecular Formula: C26H21N3OS
Molecular Weight: 423.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034372-27-3 |
|---|---|
| Molecular Formula | C26H21N3OS |
| Molecular Weight | 423.53 |
| IUPAC Name | 2-[(2-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C26H21N3OS/c1-18-10-8-9-13-20(18)17-31-26-28-23-22(19-11-4-2-5-12-19)16-27-24(23)25(30)29(26)21-14-6-3-7-15-21/h2-16,27H,17H2,1H3 |
| Standard InChI Key | SIZXOYHSJUEAMS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Introduction
2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of pyrrolopyrimidines. This heterocyclic compound features a pyrrolo[3,2-d]pyrimidine core, which is substituted with phenyl groups at positions 3 and 7 and a thioether linkage involving a 2-methylbenzyl group. The compound's unique structure contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not detailed in the available literature, related pyrrolopyrimidines often utilize techniques such as microwave-assisted synthesis and palladium-catalyzed reactions to achieve high purity products.
Biological Activities and Applications
Pyrrolopyrimidine derivatives, including 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, are known for their diverse pharmacological profiles. These compounds have been studied for their anticancer, antiviral, and other biological activities, making them of interest in medicinal chemistry.
Chemical Reactions and Mechanism of Action
The compound can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, which allow for modifications to enhance biological activity or tailor properties for specific applications. The mechanism of action for pyrrolopyrimidine derivatives often involves interactions with biological targets like enzymes or receptors.
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